molecular formula C16H22Cl2N2O3 B7465964 N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide

N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide

Cat. No. B7465964
M. Wt: 361.3 g/mol
InChI Key: KGQOVENCGSBQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide, commonly known as TBOA, is a synthetic compound that is widely used in scientific research. It belongs to the class of organic compounds known as amides and is commonly used as a glutamate transporter inhibitor.

Mechanism of Action

TBOA acts as a non-transportable inhibitor of glutamate transporters. It binds to the glutamate transporter and prevents the uptake of glutamate into the cell. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has been shown to be selective for the excitatory amino acid transporter subtype 1 (EAAT1) and subtype 2 (EAAT2).
Biochemical and Physiological Effects:
TBOA has been shown to have several biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to decrease glutamate uptake and reduce the activity of glutamate transporters. In addition, TBOA has been shown to increase the release of dopamine and serotonin in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using TBOA in lab experiments include its well-established synthesis method, its selectivity for EAAT1 and EAAT2, and its ability to inhibit glutamate transporters. However, TBOA has some limitations, including its potential toxicity and its non-specific effects on other transporters and receptors.

Future Directions

There are several future directions for the use of TBOA in scientific research. One direction is the development of more selective and potent glutamate transporter inhibitors. Another direction is the use of TBOA in the development of new therapies for neurological disorders such as epilepsy and stroke. Additionally, TBOA can be used to study the role of glutamate transporters in synaptic plasticity and learning and memory.

Synthesis Methods

The synthesis of TBOA involves the reaction of 2,4-dichlorophenoxyacetic acid with tert-butylamine in the presence of a coupling reagent. The resulting product is then reacted with N-methylpropanamide to form TBOA. The synthesis method of TBOA is well-established and has been reported in several scientific journals.

Scientific Research Applications

TBOA is widely used in scientific research as a glutamate transporter inhibitor. It is used to study the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has also been used to study the effects of glutamate transporter inhibition on synaptic plasticity and learning and memory.

properties

IUPAC Name

N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O3/c1-10(23-13-7-6-11(17)8-12(13)18)15(22)20(5)9-14(21)19-16(2,3)4/h6-8,10H,9H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQOVENCGSBQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(=O)NC(C)(C)C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide

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